

Millepachine and its Derivatives Demonstrate Efficacy Against Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Millepachine*

Cat. No.: *B2987336*

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A comparative analysis of **Millepachine** and its derivatives reveals a promising strategy for overcoming resistance to conventional anti-cancer drugs. Studies show that these compounds, which act as tubulin polymerization inhibitors, maintain their cytotoxic activity in cancer cell lines that have developed resistance to other chemotherapeutic agents like paclitaxel and vinblastine.

Millepachine, a naturally occurring chalcone, and its synthesized derivatives, SKLB028 and SKLB050, target a fundamental process in cell division—the formation of microtubules. By binding to the colchicine-binding site on β -tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death[1][2]. A key advantage of these compounds is their demonstrated effectiveness against multidrug-resistant (MDR) cancer cells, a major obstacle in cancer therapy[1][3][4]. This resilience is attributed to their irreversible binding to tubulin, which may circumvent common resistance mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein[1].

Comparative Analysis of Anti-Cancer Activity

The enhanced potency of **Millepachine** derivatives, SKLB028 and SKLB050, is particularly evident in their ability to overcome multidrug resistance. The table below summarizes the in vitro cytotoxic activity of these compounds against drug-sensitive and drug-resistant cancer cell lines, alongside a comparison with established anti-cancer drugs. The "Resistance Factor" (RF) indicates the ratio of the IC50 (the concentration of a drug that kills 50% of the cells) in the

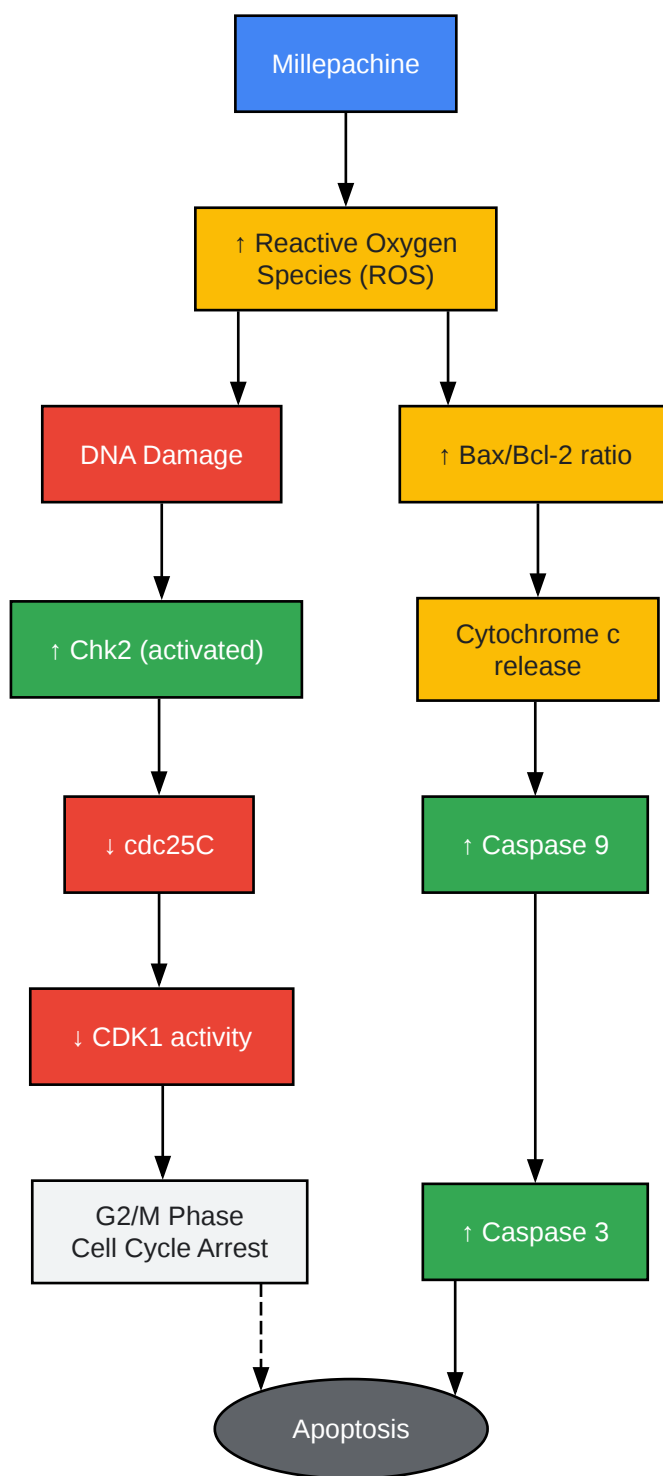
resistant cell line to that in the sensitive parent cell line. A lower RF value signifies less cross-resistance.

Cell Line	Drug	IC50 (nM)	Resistance Factor (RF)
A2780S (sensitive)	SKLB028	2.8 ± 0.3	-
A2780CP (resistant)	SKLB028	4.2 ± 0.5	1.5
A2780S (sensitive)	SKLB050	3.1 ± 0.4	-
A2780CP (resistant)	SKLB050	5.3 ± 0.6	1.7
A2780S (sensitive)	Paclitaxel	1.8 ± 0.2	-
A2780CP (resistant)	Paclitaxel	335.6 ± 41.2	186.4
HCT-8 (sensitive)	SKLB028	4.5 ± 0.6	-
HCT-8/V (resistant)	SKLB028	11.2 ± 1.4	2.5
HCT-8 (sensitive)	SKLB050	5.2 ± 0.7	-
HCT-8/V (resistant)	SKLB050	11.7 ± 1.5	2.3
HCT-8 (sensitive)	Vinblastine	2.1 ± 0.3	-
HCT-8/V (resistant)	Vinblastine	1540.2 ± 189.3	733.4

Data sourced from a study on the inhibition of tubulin polymerization by **Millepachine** and its derivatives[1].

Signaling Pathways of Millepachine-Induced Apoptosis

Millepachine induces apoptosis through the ROS-mitochondrial pathway[5][6][7]. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events that culminate in cell death. The diagram below illustrates this signaling pathway.



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Figure 1. Signaling pathway of **Millepachine**-induced apoptosis.

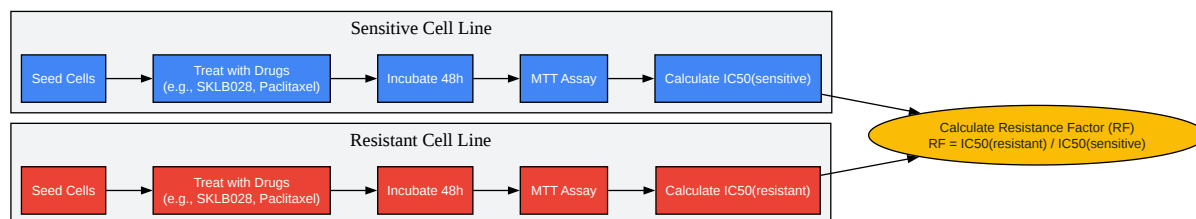
Experimental Protocols

Cell Viability and IC50 Determination

The anti-proliferative activity of **Millepachine** and its derivatives is determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
- **Drug Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., **Millepachine**, SKLB028, SKLB050, paclitaxel, vinblastine) or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a period of 48 to 72 hours.
- **MTT Assay:** After incubation, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

The workflow for determining cross-resistance is depicted in the diagram below.



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Figure 2. Experimental workflow for cross-resistance determination.

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- To cite this document: BenchChem. [Millepachine and its Derivatives Demonstrate Efficacy Against Multidrug-Resistant Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2987336#cross-resistance-studies-with-millepachine-and-other-anti-cancer-drugs>]

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